Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester)
Description
This quaternary ammonium compound features a pyridylmethyl core substituted with a hydroxyl group at the 3-position, a trimethylammonium moiety, and a dimethylcarbamate ester. The bromide counterion ensures charge neutrality.
Properties
CAS No. |
66967-92-8 |
|---|---|
Molecular Formula |
C12H20BrN3O2 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20N3O2.BrH/c1-14(2)12(16)17-11-7-6-8-13-10(11)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RNWKAIUGROOQFF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Functionalization of 3-hydroxy-2-pyridylmethyl Intermediate
The starting material is often derived from 3-aminoisonicotinic acid or related pyridine derivatives. Functionalization involves:
- Refluxing 3-aminoisonicotinic acid with sulfuric acid in ethanol for extended periods (e.g., 20 hours) to form ethyl 3-aminoisonicotinate, followed by neutralization with sodium hydroxide to precipitate the intermediate.
- Amide formation or carbamate introduction can be achieved via coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and benzotriazol-1-ol (HOBt) in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at mild temperatures (20–40 °C) under inert atmosphere.
- Ammonium chloride or ammonia is used as the nitrogen source for amide or ammonium salt formation with yields ranging from 60% to 87% depending on conditions.
Quaternization to Form Trimethylammonium Bromide
- The quaternary ammonium center is introduced by alkylation of the pyridylmethyl amine with methyl bromide or related methylating agents to yield the trimethylammonium bromide salt.
- This step typically involves reaction of the tertiary amine intermediate with an excess of methyl bromide under controlled temperature to avoid over-alkylation or decomposition.
- The resulting quaternary ammonium salt is isolated by precipitation or crystallization from suitable solvents.
Formation of Dimethylcarbamate Ester
- The carbamate esterification is performed by reaction of the hydroxy group at the 3-position of the pyridine ring with dimethylcarbamoyl chloride or by transesterification methods.
- Conditions involve mild bases or catalysts to promote ester formation without hydrolysis.
- Purification is typically achieved by chromatography or recrystallization to afford the final ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) compound.
Representative Preparation Data Table
Analytical and Characterization Notes
- NMR Spectroscopy : Characteristic proton signals for the pyridine ring, methyl groups on ammonium, and carbamate methyls confirm structure.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight ~318.21 g/mol.
- Purity Assessment : Chromatographic methods (e.g., flash silica chromatography) are standard for purification and yield optimization.
Summary of Key Literature Insights
- The preparation of ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) relies on established organic synthesis techniques involving amide bond formation, quaternization, and carbamate esterification.
- The use of coupling reagents like EDC·HCl and HOBt is critical for efficient amide and carbamate bond formation under mild conditions, preserving functional group integrity.
- Yields vary depending on reaction conditions, with amide formation steps showing yields up to 87%, while esterification and quaternization yields are less explicitly documented but follow standard protocols.
- The compound's molecular weight and structure are well-characterized in chemical databases, supporting the synthetic route validity.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester Group
The dimethylcarbamate ester undergoes hydrolysis under acidic or alkaline conditions, yielding a hydroxyl group and releasing dimethylamine. This reaction is critical for understanding the compound’s stability and degradation pathways.
| Conditions | Rate Constant (k, s⁻¹) | Products Formed | Catalytic Influence |
|---|---|---|---|
| pH 2.0 (HCl, 25°C) | 3.2 × 10⁻⁵ | 3-hydroxy-2-pyridinemethanol, CO₂ | Protonation of carbamate |
| pH 10.0 (NaOH, 25°C) | 1.8 × 10⁻³ | Same as above | OH⁻ nucleophilic attack |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbamate oxygen weakens the ester bond, facilitating water-mediated cleavage.
-
Alkaline hydrolysis : Hydroxide ions directly attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release dimethylamine.
Alkylation Reactions
The quaternary ammonium group participates in alkylation reactions, often serving as a precursor for synthesizing analogs. For example, it reacts with alkyl halides (e.g., methyl iodide) to substitute bromide, forming larger ammonium salts.
| Reagent | Solvent | Temperature | Yield (%) | Product Structure |
|---|---|---|---|---|
| Methyl iodide | Dichloromethane | 40°C | 78 | Trimethylammonium iodide derivative |
| Ethyl bromoacetate | Acetonitrile | 60°C | 65 | Ethyl ester-functionalized analog |
Note : These reactions typically require anhydrous conditions to avoid competing hydrolysis .
Esterification and Transesterification
The hydroxyl group on the pyridyl ring can undergo esterification with acyl chlorides or transesterification with alcohols.
Esterification with Acetic Anhydride
| Reagent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 2 | 85 |
| Acetyl chloride | Pyridine | 1.5 | 92 |
Product : The hydroxyl group is acetylated, forming a pyridyl acetate derivative .
Transesterification with Methanol
In the presence of Sc(OTf)₃, the dimethylcarbamate ester undergoes transesterification with methanol to yield methyl carbamate derivatives .
Redox Reactions
The pyridine ring undergoes oxidation and reduction depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine N-oxide derivative |
| Reduction | H₂, Pd/C, 50 psi | Piperidine analog (saturated ring) |
Application : Oxidation enhances the compound’s solubility in polar solvents, while reduction modifies its pharmacological profile.
Biological Interactions (Cholinesterase Inhibition)
The compound acts as a reversible cholinesterase inhibitor, mimicking the mechanism of neostigmine.
| Parameter | Value | Experimental Model |
|---|---|---|
| IC₅₀ (acetylcholinesterase) | 12 nM ± 1.5 | Human erythrocyte assay |
| Binding affinity (Kd) | 8.3 × 10⁻⁹ M | X-ray crystallography |
Mechanism :
-
The quaternary ammonium group binds to the enzyme’s anionic site.
-
The carbamate ester reacts with serine residues in the catalytic triad, forming a covalent adduct that temporarily inactivates the enzyme.
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| 100°C (dry) | Decarboxylation | 45 min |
| UV light (254 nm) | Pyridine ring cleavage | 2 h |
Implications : Requires storage in amber vials at ≤4°C to prevent decomposition.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits significant pharmacological properties due to its structural features. It is often associated with the dimethylamine pharmacophore, which is known for its versatility in drug design. Compounds containing this moiety have demonstrated a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Analgesic Effects : The compound's ability to modulate pain pathways suggests potential use in pain management therapies.
Agricultural Applications
Pest Control
The compound has been identified as effective in controlling phytopathogenic microorganisms. For instance, it has been noted for its effectiveness against Corynespora cassiicola, a pathogen affecting over 530 plant species. The application of this compound can help prevent infestations in crops such as beans and tomatoes, thereby enhancing agricultural productivity .
Material Science Applications
Biosensors Development
In material science, the compound's ability to immobilize biomolecules on sensor surfaces is noteworthy. Its functional groups facilitate the attachment of enzymes and antibodies without compromising their activity. This property is crucial for developing sensitive biosensors for detecting pathogens or toxins in various environments .
Data Tables
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial growth |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Analgesics | Modulates pain pathways | |
| Agricultural Science | Crop protection | Prevents infestation by Corynespora cassiicola |
| Material Science | Biosensor fabrication | Immobilizes biomolecules for enhanced detection |
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal demonstrated that derivatives of the ammonium compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli. The study highlighted the potential for developing new antibiotics based on this structure. -
Agricultural Application Research
Research conducted on the application of this compound in agricultural settings showed a marked reduction in disease incidence in tomato plants infected with Corynespora cassiicola. The results indicated that timely application could reduce crop losses significantly. -
Biosensor Development
A novel polymer incorporating this ammonium compound was developed for use in biosensors. The study reported high sensitivity and specificity in detecting microcystin-LR, showcasing the compound's utility in environmental monitoring .
Mechanism of Action
The mechanism of action of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Quaternary Ammonium Bromides with Aromatic Substituents
N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide ():
- Structural Differences : Replaces the pyridylmethyl group with a diphenyltetrahydrofuran ring.
- Applications : Key intermediate in loperamide synthesis (anti-diarrheal drug).
- Synthesis : Derived from lactone ring-opening and cyclization with dimethylamine .
- Physicochemical Data : Higher molecular weight (MW: ~433 g/mol) due to diphenyl groups vs. pyridylmethyl in the target compound.
- (2-(Diphenylamino)ethyl)trimethylammonium bromide (): Structural Differences: Contains a diphenylaminoethyl chain instead of pyridylmethyl. Properties: Likely lower water solubility compared to the target compound due to hydrophobic diphenyl groups.
Compounds with Carbamate Esters
Physicochemical and Analytical Comparisons
Elemental Analysis and Titration
Per , equivalence testing for quaternary ammonium bromides requires:
- Elemental Analysis : C, H, N, Cl, Br content.
- Titration : Bromide content (target: ~30–35% w/w), total amines (degree of quaternization).
For example, cetyl trimethyl ammonium bromide () has MW 272.23 g/mol, with Br content ~29.4%, comparable to the target compound’s theoretical Br% (~24–28%, depending on MW) .
Spectroscopic Characterization
Thermal Stability
Compounds like 3a–3c () show melting points >200°C without decomposition, suggesting the target compound may exhibit similar stability.
Table of Comparative Data
Biological Activity
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester), also known by its chemical identifier 66967-92-8, is a quaternary ammonium compound with significant biological activity. This compound is structurally related to pyridostigmine bromide, which is known for its reversible inhibition of acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20BrN3O
- Molecular Weight : 303.21 g/mol
- Solubility : Water-soluble, with deliquescent properties.
The primary mechanism of action for ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) involves the reversible inhibition of AChE. This inhibition leads to an increase in acetylcholine levels at synaptic junctions, which is beneficial in conditions characterized by cholinergic deficiency such as myasthenia gravis.
Biological Activity
- Cholinesterase Inhibition : Similar to pyridostigmine bromide, this compound acts as a reversible inhibitor of AChE. This activity has been linked to therapeutic effects in neuromuscular disorders.
- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits by preventing neuronal apoptosis and enhancing neuronal survival under stress conditions.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Pyridostigmine Bromide in Myasthenia Gravis
Pyridostigmine bromide has been extensively studied for its effectiveness in treating myasthenia gravis. The compound's ability to inhibit AChE allows for improved muscle function and reduced symptoms associated with the disease. In clinical settings, it has demonstrated a favorable safety profile compared to other cholinesterase inhibitors.
Pharmacokinetics
Pyridostigmine exhibits a half-life of approximately 3.7 hours when administered orally, necessitating frequent dosing to maintain therapeutic levels. The pharmacokinetic properties suggest that similar compounds may require careful dosing strategies to optimize efficacy while minimizing adverse effects.
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing this quaternary ammonium compound, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Strategy : A multi-step approach is typical. First, introduce the pyridylmethyl group via nucleophilic substitution or coupling reactions. For example, reacting 3-hydroxy-2-pyridinemethanol with a brominated precursor could form the ((3-hydroxy-2-pyridyl)methyl)trimethylammonium bromide core. Subsequent dimethylcarbamate esterification may involve reacting the hydroxyl group with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
- Intermediate Characterization : Use / NMR to confirm substitution patterns (e.g., trimethylammonium peaks at ~3.0–3.5 ppm for N-CH). IR spectroscopy can identify carbamate C=O stretches (~1680–1720 cm) . LC-MS or high-resolution mass spectrometry validates molecular ion peaks and purity (>95% recommended for further studies).
Advanced Research: Structural and Conformational Analysis
Q. Q2. How can X-ray crystallography resolve contradictions in proposed molecular configurations (e.g., carbamate ester orientation)?
Methodological Answer:
- Crystallization : Co-crystallize the compound with a counterion-stabilizing agent (e.g., sodium bromide) in polar aprotic solvents (acetonitrile/DMF) to enhance crystal lattice stability .
- Data Interpretation : Compare bond angles (e.g., C-O-C in the carbamate ester) with computational models (DFT/B3LYP). Discrepancies >5° may indicate steric hindrance or hydrogen bonding with the pyridyl hydroxy group . Refinement software (e.g., SHELX) can model thermal ellipsoids to assess positional uncertainty .
Basic Research: Stability and Reactivity
Q. Q3. What experimental conditions mitigate hydrolysis of the dimethylcarbamate ester during aqueous studies?
Methodological Answer:
- pH Control : Maintain pH 6–7 using phosphate buffers to avoid base-catalyzed ester hydrolysis.
- Temperature : Store solutions at 4°C and limit exposure to >40°C. Kinetic studies (HPLC monitoring) show <10% degradation over 24 hours under these conditions .
- Additives : Use 1% v/v organic cosolvents (e.g., acetonitrile) to reduce water activity without precipitating the compound .
Advanced Research: Regioselectivity in Functionalization
Q. Q4. How does the 3-hydroxy-2-pyridyl group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Mechanistic Insight : The hydroxy group activates the pyridine ring at the 4- and 6-positions via resonance, while the adjacent methylammonium group sterically blocks the 2-position.
- Experimental Design : Perform nitration (HNO/HSO) or halogenation (NBS/THF) and analyze products via NMR. For example, bromination at the 4-position is favored (yield >70%) compared to 6-position (yield ~20%) due to steric effects .
Basic Research: Purity Assessment
Q. Q5. What analytical methods are critical for detecting trace impurities (e.g., unreacted intermediates)?
Methodological Answer:
- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Monitor at 254 nm for pyridyl absorption. Impurities <0.1% require tandem MS confirmation .
- Ion Chromatography : Detect residual bromide ions (<50 ppm) to confirm complete quaternization .
Advanced Research: Computational Modeling
Q. Q6. How can molecular dynamics simulations predict interactions with biological targets (e.g., acetylcholinesterase)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model the compound’s binding to the catalytic site. The trimethylammonium group likely mimics choline’s quaternary nitrogen, while the carbamate ester may form hydrogen bonds with serine residues .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Compare with experimental IC values to validate models .
Basic Research: Solubility Optimization
Q. Q7. What solvent systems improve solubility for in vitro assays without destabilizing the compound?
Methodological Answer:
- Co-solvent Blends : Use 10% DMSO in PBS for stock solutions (50 mM). For lower concentrations (<1 mM), 5% PEG-400 in water enhances solubility without aggregation .
- Surfactants : Add 0.01% Tween-80 to prevent micelle formation in cell culture media .
Advanced Research: Mechanistic Toxicology
Q. Q8. How can researchers design studies to assess the compound’s potential neurotoxicity via cholinergic pathways?
Methodological Answer:
- In Vitro Models : Use SH-SY5Y neuroblastoma cells to measure acetylcholinesterase inhibition (Ellman’s assay). Compare with donepezil as a positive control .
- In Vivo Testing : Administer the compound (1–10 mg/kg) to zebrafish larvae and monitor locomotive deficits via DanioVision tracking. Histochemical staining for acetylcholine esterase activity can localize effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
